Triazole Ring Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Heme Affinity and CYP Interaction Profile
The 1,2,3-triazole core of the target compound exhibits fundamentally different heme coordination chemistry compared to the 1,2,4-triazole isomer (CAS 832741-20-5). Thermodynamic and spectroscopic studies on the unsubstituted parent heterocycles demonstrate that 1,2,3-triazole (1,2,3-TRZ) has lower affinity for CYP heme iron than 1,2,4-triazole (1,2,4-TRZ), driven by a large unfavorable entropy term from solvent–1,2,3-TRZ interactions rather than enthalpy differences alone [1]. The 1,2,3-TRZ forms a water-bridged low-spin complex (Type II optical spectrum) without displacing the axial water ligand, whereas 1,2,4-TRZ and imidazole act as classical Type II ligands that directly coordinate heme iron [1]. This mechanistic divergence means the target compound is predicted to have reduced CYP inhibitory liability compared to its 1,2,4-triazole analog.
| Evidence Dimension | CYP heme binding mode and thermodynamic profile |
|---|---|
| Target Compound Data | 1,2,3-triazole core: water-bridged low-spin heme complex; lower heme affinity due to unfavorable entropy term (quantitative ΔG and ΔH values reported in source) [1] |
| Comparator Or Baseline | 1,2,4-triazole (core of CAS 832741-20-5): direct heme iron coordination; higher affinity classical Type II ligand [1] |
| Quantified Difference | Qualitative mechanistic divergence: water-bridged vs. direct coordination; entropy-driven lower affinity for 1,2,3-triazole [1]. Note: exact ΔΔG values for the unsubstituted cores are reported in the primary reference but require access to full text for extraction. |
| Conditions | Thermodynamic and density functional theory (DFT) studies with unsubstituted imidazole, 1,2,4-TRZ, and 1,2,3-TRZ; CYP3A4 spectroscopic binding assays with 17-click derivative; continuous-wave and HYSCORE EPR spectroscopy [1]. |
Why This Matters
For projects where CYP inhibition is a liability (e.g., drug discovery), the 1,2,3-triazole scaffold provides a mechanistically validated advantage over 1,2,4-triazole isosteres, reducing the risk of Type II CYP inhibition that is well-documented for 1,2,4-triazole-containing compounds [1].
- [1] Conner, K. P., Vennam, P., Woods, C. M., Krzyaniak, M. D., Bowman, M. K., & Atkins, W. M. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Biochemistry, 51(32), 6441-6454. View Source
